molecular formula C20H21N3O4S2 B3205160 N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040640-94-5

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Cat. No.: B3205160
CAS No.: 1040640-94-5
M. Wt: 431.5 g/mol
InChI Key: AQMLZFNDIISJEJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is a sulfonamide-containing thiazole derivative characterized by a propanamide backbone linked to a 2-ethoxyphenyl group and a phenylsulfonamido-substituted thiazole ring.

  • Friedel-Crafts sulfonylation to introduce the phenylsulfonyl moiety .
  • Thiazole ring formation via cyclization of thioamide intermediates, as seen in related triazole-thione syntheses .
  • Amide coupling using activated esters or carbodiimide-based reagents, inferred from similar propanamide derivatives .

Key structural features include:

  • Phenylsulfonamido group: Enhances hydrogen-bonding capacity and metabolic stability.
  • 2-ethoxyphenyl substituent: Modulates lipophilicity and electronic properties compared to other aryl groups .

Properties

IUPAC Name

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-27-18-11-7-6-10-17(18)22-19(24)13-12-15-14-28-20(21-15)23-29(25,26)16-8-4-3-5-9-16/h3-11,14H,2,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMLZFNDIISJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse reactivity and biological significance. The presence of the ethoxyphenyl and phenylsulfonamido groups contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.
  • Binding Affinity : Its structural components enhance binding affinity to target proteins, which can lead to modulation of signaling pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects on bacterial growth.

Anticancer Properties

The compound has shown promise in anticancer research, particularly through:

  • Cell Proliferation Inhibition : Studies have reported that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.
  • Mechanistic Insights : The mechanism involves modulation of cell cycle regulators and pro-apoptotic factors, leading to increased cell death in malignant cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.
    • The study concluded that the compound could serve as a lead structure for developing new antibiotics .
  • Anticancer Activity Assessment :
    • In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting potential use in cancer therapy .

Data Table: Biological Activities

Biological Activity Target/Organism Effect Observed Reference
AntimicrobialStaphylococcus aureusMIC = 32 μg/mL
AntimicrobialEscherichia coliMIC = 32 μg/mL
AnticancerMCF-7 (breast cancer cells)Dose-dependent viability reduction

Comparison with Similar Compounds

N-(3-acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Structural Differences :

  • The 2-ethoxyphenyl group in the target compound is replaced with a 3-acetylphenyl moiety.
  • Solubility: The acetyl group may increase polarity compared to the ethoxy substituent, affecting pharmacokinetic properties.

Spectral Data :

  • IR : Expected C=O stretch at ~1660–1680 cm⁻¹ (amide and acetyl groups) .
  • 1H NMR : Acetyl protons (δ ~2.5 ppm) vs. ethoxy protons (δ ~1.3–4.0 ppm) .

Ethyl 2-(2-(3-(phenylsulfonamido)propanamido)thiazol-4-yl)acetate (20a)

Structural Differences :

  • Ester vs. amide : The ethyl acetate group replaces the 2-ethoxyphenyl-propanamide chain.
  • Functional Impact :
    • Metabolic stability : The ester group is prone to hydrolysis, whereas the amide in the target compound is more stable .
    • Lipophilicity : The ethoxyphenyl group may enhance membrane permeability compared to the polar ester.

Spectroscopic Comparison :

Feature Compound 20a Target Compound (Inferred)
1H NMR (amide NH) δ 8.2–8.5 ppm (broad) Similar range, but influenced by ethoxy group
13C NMR (thiazole C-2) δ 165–168 ppm Comparable due to similar sulfonamido-thiazole core
IR (C=O) 1730 cm⁻¹ (ester) + 1680 cm⁻¹ (amide) ~1680 cm⁻¹ (amide only)

(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)

Structural Differences :

  • Extended heterocycle : A dibenzothiadiazocin ring replaces the phenylsulfonamido group.
  • Functional Impact :
    • Molecular weight : Increased size (MW > 600 Da) may limit bioavailability vs. the target compound (MW ~450 Da) .
    • Electron-rich substituents : Fluorophenyl and dimethoxyphenyl groups enhance π-stacking but reduce solubility.

Key Research Findings and Trends

Structure-Activity Relationships (SAR)

  • Thiazole substitution: The phenylsulfonamido group at C-2 of the thiazole is critical for hydrogen-bond donor/acceptor interactions, as seen in compound 20a .
  • Aryl substituents : Ethoxy groups balance lipophilicity and metabolic stability better than acetyl or ester moieties .

Spectroscopic Consistency

  • IR : Absence of C=O bands in triazole-thiones (e.g., compounds 7–9) confirms successful cyclization, a trend applicable to thiazole derivatives .
  • NMR : Thiazole protons (δ 7.0–8.0 ppm) and sulfonamido NH (δ ~10 ppm) are consistent across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
Reactant of Route 2
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N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

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